molecular formula C21H15F3N4O2 B2939747 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide CAS No. 862810-92-2

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2939747
CAS No.: 862810-92-2
M. Wt: 412.372
InChI Key: PSMVXUNNEAPXFP-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 4-(trifluoromethyl)benzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is a heterocyclic system known for its role in modulating kinase activity and other biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may influence electronic properties and solubility. Synthesis methods for analogous compounds often involve coupling reactions under microwave-assisted conditions or traditional nucleophilic substitutions .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-8-5-14(17-12-28-10-2-9-25-20(28)27-17)11-16(18)26-19(29)13-3-6-15(7-4-13)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMVXUNNEAPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide typically involves multistep organic reactions. The imidazo[1,2-a]pyrimidine core can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often require specific catalysts and conditions to ensure the correct formation of the heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

A. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives

  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): Replaces pyrimidine with pyridine, introducing bromo and fluoro groups.
  • Imidazo[1,2-a]pyridine Anti-inflammatory Derivatives (): Feature trifluoromethyl or methoxybenzyl groups on the benzamide. These compounds exhibit high anti-inflammatory activity, suggesting the trifluoromethyl group is critical for target engagement .

B. Ethynyl-Linked Analogues

Substituent Effects

Compound Name Key Substituents Biological Activity Reference
Target Compound 2-methoxy, 4-(trifluoromethyl) Not explicitly reported
D799 Ethynyl linker, 4-methyl Antitumor (kinase inhibition)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-... 8-bromo, 4-fluoro Synthesized, uncharacterized
Anti-inflammatory Derivatives Trifluoromethyl, methoxybenzyl High anti-inflammatory
  • Trifluoromethyl Group : Common in all active analogs, it enhances metabolic stability and hydrophobic interactions.
  • Methoxy Group : In the target compound, this may improve solubility compared to halogenated analogs (e.g., bromo or fluoro in ).

Pharmacological and Physicochemical Properties

  • Antitumor Activity : D799’s ethynyl linker likely improves binding to kinase pockets compared to the target compound’s direct linkage .
  • Anti-inflammatory Activity : Imidazo[1,2-a]pyridine derivatives in show 70–80% inhibition in carrageenan-induced edema models, comparable to aspirin. The trifluoromethyl group here correlates with enhanced activity .
  • Synthetic Accessibility : Microwave-assisted synthesis () offers higher yields (>75%) compared to traditional methods (e.g., 59% yield in ) .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a distinctive structural arrangement that includes:

  • Imidazo[1,2-a]pyrimidine moiety : This heterocyclic structure is known for various pharmacological properties.
  • Methoxy-substituted phenyl group : Enhances the lipophilicity and biological activity.
  • Trifluoromethyl group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula is C₁₈H₁₈F₃N₃O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Research indicates that this compound primarily acts as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to a decrease in prostaglandin production, which is crucial in mediating inflammation and pain responses.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant COX-2 inhibitory activity. The binding affinity for the COX-2 active site has been modeled using molecular docking studies, showing promising results for its potential as an anti-inflammatory agent .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory treatments : Due to its COX-2 inhibitory effects, it may be beneficial in treating conditions characterized by inflammation such as arthritis.
  • Cancer therapy : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .

Comparative Studies

A comparative analysis with structurally similar compounds reveals varying degrees of COX-2 inhibitory activity:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
CelecoxibSulfonamide groupCOX-2 inhibitor0.06
Compound AImidazo-pyrimidineCOX-2 inhibitor0.05
This compoundTrifluoromethyl substitutionCOX-2 inhibitorTBD

These findings suggest that the trifluoromethyl substitution may enhance selectivity and potency compared to other COX inhibitors .

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyrimidine derivatives in clinical settings:

  • In Vivo Efficacy : In animal models, compounds similar to this compound have shown significant anti-nociceptive effects in pain models.
    • Writing Reflex Test : Demonstrated dose-dependent analgesic activity with an effective dose (ED50) indicating strong potential for pain management .
  • Cytotoxicity Testing : Evaluations on MCF-7 breast cancer cells revealed considerable inhibitory effects across various derivatives, suggesting a pathway for further development in oncological therapies .

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